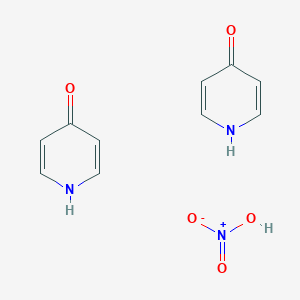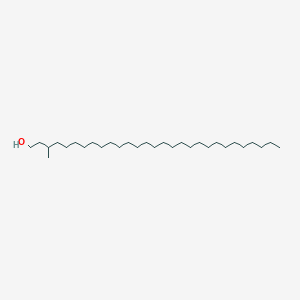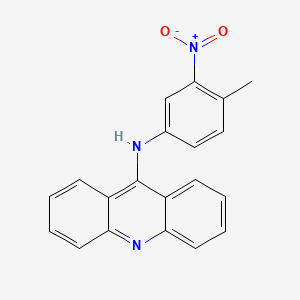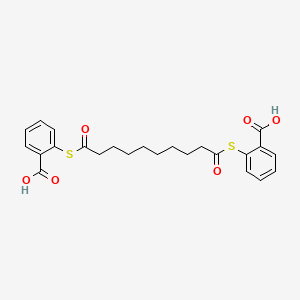![molecular formula C14H17NO4 B12546304 Ethyl 2-[(3-oxopentanoyl)amino]benzoate CAS No. 143049-23-4](/img/structure/B12546304.png)
Ethyl 2-[(3-oxopentanoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(3-oxopentanoyl)amino]benzoate is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with an amino group linked to a 3-oxopentanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-oxopentanoyl)amino]benzoate can be achieved through a multi-step process involving the following key steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 2-aminobenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid to form ethyl 2-aminobenzoate.
Acylation Reaction: The ethyl 2-aminobenzoate is then subjected to an acylation reaction with 3-oxopentanoyl chloride in the presence of a base such as pyridine or triethylamine. This step results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-oxopentanoyl)amino]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl group in the 3-oxopentanoyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Hydrolysis: 2-aminobenzoic acid and ethanol.
Reduction: Ethyl 2-[(3-hydroxypentanoyl)amino]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(3-oxopentanoyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to investigate its biological activity and potential as a drug candidate.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3-oxopentanoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-[(3-oxopentanoyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 2-aminobenzoate: Lacks the 3-oxopentanoyl moiety, making it less versatile in certain synthetic applications.
Ethyl 4-aminobenzoate: Similar structure but with the amino group in a different position, leading to different reactivity and applications.
Ethyl 2-[(3-hydroxypentanoyl)amino]benzoate: A reduced form of the target compound with different chemical properties.
Properties
CAS No. |
143049-23-4 |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
ethyl 2-(3-oxopentanoylamino)benzoate |
InChI |
InChI=1S/C14H17NO4/c1-3-10(16)9-13(17)15-12-8-6-5-7-11(12)14(18)19-4-2/h5-8H,3-4,9H2,1-2H3,(H,15,17) |
InChI Key |
HHQXGOWRMQIDBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)NC1=CC=CC=C1C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL](/img/structure/B12546286.png)

![1-Bromo-4-[(dec-9-en-1-yl)oxy]benzene](/img/structure/B12546299.png)

![3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal](/img/structure/B12546316.png)

![N-[(1,3-Thiazol-2-yl)sulfanyl]aniline](/img/structure/B12546325.png)
